molecular formula C8H6BrFN2 B7961389 5-Bromo-4-fluoro-1-methyl-1h-indazole

5-Bromo-4-fluoro-1-methyl-1h-indazole

Cat. No.: B7961389
M. Wt: 229.05 g/mol
InChI Key: ANLXRMBQONDZBQ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1-methyl-1h-indazole: is a heterocyclic compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 g/mol . It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of bromine, fluorine, and a methyl group on the indazole core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-1-methyl-1h-indazole typically involves the halogenation of 1-methylindazole followed by selective bromination and fluorination. One common method includes:

    Starting Material: 1-Methylindazole.

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Indazoles: Introduction of various functional groups at the bromine or fluorine positions.

    Oxidized or Reduced Indazoles: Changes in the oxidation state of the nitrogen atoms.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in oncology and neurology.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic properties.

    Agrochemicals: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-1-methyl-1h-indazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall mechanism of action.

Comparison with Similar Compounds

  • 4-Bromo-1-methylindazole
  • 5-Fluoro-1-methylindazole
  • 5-Bromo-4-chloro-1-methylindazole

Uniqueness: 5-Bromo-4-fluoro-1-methyl-1h-indazole is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the indazole core provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-4-fluoro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLXRMBQONDZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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